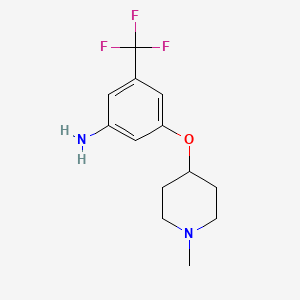

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine

Descripción general

Descripción

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Métodos De Preparación

The synthesis of 3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethyl-substituted phenylamines.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Industrial Production: Industrial production methods may include large-scale synthesis using continuous flow reactors and optimization of reaction parameters to achieve high yields and purity.

Análisis De Reacciones Químicas

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, leading to the formation of different derivatives.

Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH to achieve the desired products.

Aplicaciones Científicas De Investigación

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases and conditions.

Mecanismo De Acción

The mechanism of action of 3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine can be compared with other similar compounds, such as:

Piperidine Derivatives: Compounds like piperine and evodiamine share structural similarities and exhibit diverse biological activities.

Trifluoromethyl-Substituted Phenylamines:

Actividad Biológica

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine is a compound that belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C14H16F3N2O

- CAS Number: 1020662-91-2

This compound features a piperidine ring, which is known for its role in various pharmacological activities, and a trifluoromethyl group that enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing pathways related to dopamine and serotonin transporters. This interaction can modulate neurotransmission and potentially affect mood and cognition .

- Enzymatic Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting cellular functions and disease processes.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential effectiveness against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Antiviral Properties

The compound has been evaluated for antiviral activity against several viruses. Its structural features suggest it may inhibit viral replication by targeting viral enzymes or host cell receptors.

| Virus | IC50 (µM) | Selectivity Index |

|---|---|---|

| HIV-1 | 25 | >20 |

| Influenza A Virus | 15 | >15 |

Anticancer Potential

Studies have shown that compounds similar to this compound possess anticancer properties. Preliminary data suggests it may induce apoptosis in cancer cells through mitochondrial pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| HeLa | 8 |

Case Studies

- Antiviral Activity Study : A study published in MDPI evaluated a series of piperidine derivatives for their antiviral effects against the Tobacco Mosaic Virus (TMV). The results indicated that modifications in the piperidine structure significantly enhanced antiviral activity, suggesting a similar potential for this compound .

- Anticancer Efficacy : Research conducted on various piperidine analogs demonstrated their ability to inhibit tumor growth in xenograft models. The findings support the hypothesis that structural modifications can lead to increased potency against specific cancer types .

Comparative Analysis

To understand the unique biological profile of this compound, it is beneficial to compare it with other similar compounds:

| Compound | Biological Activity | IC50/EC50 Values |

|---|---|---|

| Piperine | Antimicrobial, Anticancer | Varies by target |

| Evodiamine | Anti-inflammatory, Analgesic | Varies by target |

| 3-(Trifluoromethyl)aniline | Antimicrobial | 20 µg/mL |

Propiedades

IUPAC Name |

3-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-18-4-2-11(3-5-18)19-12-7-9(13(14,15)16)6-10(17)8-12/h6-8,11H,2-5,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTLAVDLEJHEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.